molecular formula C12H15NOS B13589997 5-(1,3-Benzothiazol-2-yl)pentan-1-ol CAS No. 91640-16-3

5-(1,3-Benzothiazol-2-yl)pentan-1-ol

Cat. No.: B13589997
CAS No.: 91640-16-3
M. Wt: 221.32 g/mol
InChI Key: DSEWWHZFOSULRI-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)pentan-1-ol is a benzothiazole derivative characterized by a benzothiazole moiety (a bicyclic aromatic system containing sulfur and nitrogen) linked via a pentyl chain to a terminal hydroxyl group. This structure combines the aromatic heterocyclic properties of benzothiazole with the hydrophilicity of an alcohol, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

91640-16-3

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentan-1-ol

InChI

InChI=1S/C12H15NOS/c14-9-5-1-2-8-12-13-10-6-3-4-7-11(10)15-12/h3-4,6-7,14H,1-2,5,8-9H2

InChI Key

DSEWWHZFOSULRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with pentanal under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The benzothiazole ring system is known to interact with biological macromolecules, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzothiazole core is a common scaffold in bioactive molecules. Below is a detailed comparison of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol with analogous compounds, focusing on structural variations, physicochemical properties, and inferred functional differences.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Substituents/Modifications Potential Applications
This compound C₁₂H₁₅NOS 233.32 Hydroxyl (-OH) Benzothiazole + pentanol chain Intermediate, enzyme inhibition
5-(1,3-Benzothiazol-2-yl)pentanoic acid C₁₂H₁₃NO₂S 235.30 Carboxylic acid (-COOH) Benzothiazole + pentanoic acid chain Biochemical probes
5-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2-yl)pentanoic acid C₁₂H₁₁NO₅S 289.29 Carboxylic acid, sulfone, ketone Oxidized benzothiazole + pentanoic acid Pharmaceutical intermediates
AS601245 (from ) C₂₀H₁₈N₄S 346.45 Cyano (-CN), pyrimidine Benzothiazole + pyridinylethylamine JNK kinase inhibitor
Cpd D (from ) C₁₄H₁₁N₂O₃S₂ 335.38 Carbamoyl, sulfonic acid Benzothiazole + phenylmethanesulfonic acid LMWPTP inhibition

Key Observations

Functional Group Influence: The hydroxyl group in this compound enhances hydrophilicity compared to its pentanoic acid analog, which has stronger hydrogen-bonding capacity due to the carboxylic acid group .

Biological Relevance: Benzothiazole derivatives like AS601245 and Cpd D exhibit kinase or phosphatase inhibitory activity, suggesting that this compound may also interact with similar enzymatic targets . The pentanol chain in the target compound could modulate membrane permeability compared to bulkier analogs like AS601245, which contains a pyridinylethylamine group .

Synthetic Utility: The simplicity of the pentanol-linked benzothiazole structure makes it a versatile intermediate for further functionalization, such as esterification or coupling reactions .

Research Findings and Limitations

  • Structural Data : While X-ray crystallography data are available for simpler benzothiazole derivatives (e.g., 1-(1,3-Benzodioxol-5-yl)pentan-1-one in ), the absence of crystallographic data for this compound limits conformational analysis.
  • Biological Activity: Evidence gaps exist regarding the target compound’s specific bioactivity.

Biological Activity

5-(1,3-Benzothiazol-2-yl)pentan-1-ol is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of benzothiazole derivatives with appropriate alkyl chains. The structural features of this compound significantly influence its biological activity. The presence of the benzothiazole moiety is critical for its interaction with biological targets.

2. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies where various derivatives were tested against a range of microbial strains, it was found that:

  • Gram-positive bacteria : The compound demonstrated selective activity against strains such as Bacillus subtilis.
  • Gram-negative bacteria : Limited activity was observed against Escherichia coli.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Microbial StrainMIC (µg/mL)
Bacillus subtilis32
Escherichia coli128

This selective antimicrobial activity suggests potential for development as an antibacterial agent.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. In studies involving different cancer cell lines, the compound exhibited significant cytotoxic effects:

  • Cell Lines Tested :
    • Human lung cancer (NCI-H460)
    • Liver cancer (HepG2)
    • Colon cancer (HCT-116)

The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity Data for this compound

Cell LineIC50 (µmol/L)
NCI-H4604.20
HepG23.14
HCT-1163.61

These results indicate that the compound possesses moderate to potent anticancer properties, particularly against liver and lung cancer cell lines.

4. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. The ability to scavenge free radicals was evaluated using assays that measure lipid peroxidation inhibition:

Table 3: Antioxidant Activity of this compound

CompoundInhibition (%)
This compound91.2
Trolox89.5

The compound displayed significant antioxidant activity, surpassing that of Trolox, a known antioxidant standard.

5. Case Studies and Research Findings

Recent studies have further elucidated the biological activities associated with benzothiazole derivatives:

  • A study demonstrated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .
  • Another investigation highlighted the structure–activity relationship (SAR), emphasizing how modifications to the benzothiazole structure can enhance antimicrobial and anticancer activities .

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